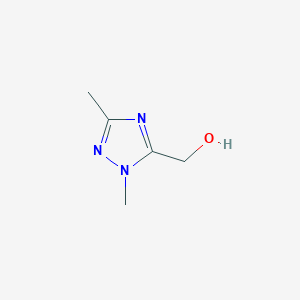
3-(1,3,4-Oxadiazol-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3,4-Oxadiazol-2-yl)benzoic acid, also known as OBA, is a heterocyclic organic compound that has been widely used in scientific research. It has a molecular formula of C9H6N2O3 and a molecular weight of 194.15 g/mol. OBA is a white crystalline solid that is soluble in most organic solvents.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(1,3,4-Oxadiazol-2-yl)benzoic acid, focusing on six unique fields:
Antimicrobial Activity
3-(1,3,4-Oxadiazol-2-yl)benzoic acid: has shown significant potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit strong activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a promising candidate for developing new antibiotics to combat resistant bacterial infections .
Antifungal Properties
In addition to its antibacterial effects, 3-(1,3,4-Oxadiazol-2-yl)benzoic acid has demonstrated antifungal properties. Studies have shown that it can effectively inhibit the growth of several pathogenic fungi, which could be beneficial in treating fungal infections in both medical and agricultural settings .
Anticancer Activity
Research has explored the potential of 3-(1,3,4-Oxadiazol-2-yl)benzoic acid in cancer treatment. Some derivatives of this compound have been found to exhibit cytotoxic effects against various cancer cell lines. This suggests that it could be developed into a novel anticancer agent, offering new avenues for chemotherapy .
Anti-inflammatory Effects
3-(1,3,4-Oxadiazol-2-yl)benzoic acid: has also been investigated for its anti-inflammatory properties. It has been shown to reduce inflammation in various experimental models, indicating its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Antioxidant Activity
The compound has been studied for its antioxidant properties, which are crucial in protecting cells from oxidative stress and damage. This activity is particularly important in preventing diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Agricultural Applications
In agriculture, 3-(1,3,4-Oxadiazol-2-yl)benzoic acid derivatives have been explored for their potential as herbicides and fungicides. Their ability to inhibit the growth of harmful fungi and weeds can help protect crops, leading to higher yields and reduced losses due to pests and diseases .
Material Science
Beyond biological applications, 3-(1,3,4-Oxadiazol-2-yl)benzoic acid has been studied in material science for its potential use in organic electronics. Its unique chemical structure makes it suitable for developing organic light-emitting diodes (OLEDs) and other electronic devices .
Photodynamic Therapy
The compound has also been investigated for use in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells3-(1,3,4-Oxadiazol-2-yl)benzoic acid derivatives can act as photosensitizers, making them effective in PDT applications .
These diverse applications highlight the versatility and potential of 3-(1,3,4-Oxadiazol-2-yl)benzoic acid in various scientific fields. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture
Propriétés
IUPAC Name |
3-(1,3,4-oxadiazol-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-3-1-2-6(4-7)8-11-10-5-14-8/h1-5H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPAHMZEXVECGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3,4-Oxadiazol-2-yl)benzoic acid | |
CAS RN |
1176505-26-2 |
Source


|
| Record name | 3-(1,3,4-oxadiazol-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide](/img/structure/B2729614.png)
![Piperidin-1-yl-[4-[[4-(trifluoromethoxy)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B2729615.png)

![3-nitro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B2729619.png)

![[2-Tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 3,4-dimethoxybenzoate](/img/structure/B2729622.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2729625.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide](/img/structure/B2729628.png)
